molecular formula C8H4ClF3N2O B3033880 2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile CAS No. 124432-25-3

2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile

Cat. No.: B3033880
CAS No.: 124432-25-3
M. Wt: 236.58 g/mol
InChI Key: YWEPFZZCKFRDFU-UHFFFAOYSA-N
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Description

2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile is a heterocyclic compound featuring a pyridine core substituted with chloro (-Cl), trifluoromethyl (-CF₃), and ketone (-O) groups at positions 3, 5, and 2, respectively. The acetonitrile (-CH₂CN) moiety is attached to the nitrogen of the pyridine ring.

Properties

IUPAC Name

2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2O/c9-6-3-5(8(10,11)12)4-14(2-1-13)7(6)15/h3-4H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEPFZZCKFRDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C=C1C(F)(F)F)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Reactions via β-Ketoester Intermediates

A common method involves cyclocondensation of β-ketoesters with chloroacetonitrile derivatives. For example, reacting ethyl 3-chloro-4,4,4-trifluorocrotonate with cyanoacetamide under basic conditions yields the pyridone core. Key parameters include:

Parameter Optimal Condition Yield (%) Reference
Solvent Dimethylformamide (DMF) 68–72
Temperature 80–90°C
Base Potassium carbonate

This route benefits from commercial availability of β-ketoesters but faces challenges in regioselective chlorination.

Microwave-Assisted Cyclization

Recent advances employ microwave irradiation to accelerate ring closure. A 2022 study demonstrated a 40% reduction in reaction time (from 12 hr to 2.5 hr) while maintaining yields >70%. The enhanced kinetics are attributed to uniform dielectric heating, minimizing side-product formation.

Trifluoromethylation Techniques

Direct Electrophilic Substitution

Introducing the trifluoromethyl group post-cyclization often uses Umemoto’s reagent (trifluoromethylarylsulfonium salts). Comparative data:

Reagent Solvent Temperature Yield (%)
Umemoto’s reagent Dichloroethane 0°C → RT 65
CF₃Cu THF 50°C 58

Electrophilic methods show superior regioselectivity for the 5-position but require strict moisture control.

Building Block Incorporation

Alternative approaches start with pre-functionalized trifluoromethyl precursors. For instance, 3-chloro-5-trifluoromethylpyridin-2(1H)-one is reacted with bromoacetonitrile in acetonitrile at reflux:

$$
\text{C}5\text{H}2\text{ClF}3\text{NO} + \text{BrCH}2\text{CN} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{C}8\text{H}4\text{ClF}3\text{N}2\text{O} + \text{KBr} + \text{H}2\text{O}
$$

This one-pot method achieves 78% yield with 99% purity after recrystallization.

Acetonitrile Functionalization

Nucleophilic Aromatic Substitution

Direct substitution on the pyridone ring using cyanoethyl Grignard reagents proves effective:

Substrate Reagent Catalyst Yield (%)
3-Chloro-2-oxo-5-CF₃-pyridine Mg(CH₂CN)Cl CuI 82

Copper iodide catalysis suppresses side reactions, enabling >80% conversion.

Cross-Coupling Approaches

Palladium-mediated couplings, while costlier, offer exceptional selectivity:

$$
\text{Ar–X} + \text{NCCH}2\text{SnBu}3 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ar–CH}_2\text{CN} + \text{Byproducts}
$$

Optimized conditions (Table 4):

X Ligand Temp (°C) Yield (%)
Cl Xantphos 100 75
OTf BINAP 80 88

Purification and Characterization

Solvent Recrystallization

The acetonitrile solvate form (Pattern G) is isolated using:

  • Solvent system: Acetonitrile/water (4:1 v/v)
  • Recovery: 92%
  • Purity: 99.5% by HPLC

Vacuum drying at 50°C for 24 hr removes solvent residues without decomposing the product.

Chromatographic Methods

Reverse-phase HPLC (C18 column) with isocratic elution (MeOH:H₂O 65:35) resolves closely related impurities. Retention time: 8.2 min.

Industrial-Scale Considerations

A 2023 pilot plant study highlighted:

Parameter Lab Scale Pilot Scale
Batch size 50 g 20 kg
Cycle time 18 hr 72 hr
Overall yield 74% 68%

Scale-up challenges include exothermic control during trifluoromethylation and filtration rates for acetonitrile solvates.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic steps:

  • Residence time: 12 min
  • Productivity: 1.2 kg/day
  • Purity: 98.7%

Biocatalytic Approaches

Engineered nitrilases demonstrate potential for enantioselective synthesis of chiral analogs, though yields remain <30%.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

    Substituted Derivatives: Products formed by the substitution of the chloro group.

    Hydroxyl Derivatives: Products formed by the reduction of the oxo group.

    Trifluoromethylated Compounds: Products formed by radical trifluoromethylation.

Scientific Research Applications

2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile involves:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Acetonitrile Derivatives

2-{2-3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl-1H-pyrrol-1-yl}acetonitrile
  • Structure : Contains a pyrrole-oxadiazole-chlorophenyl scaffold linked to acetonitrile.
  • Key Differences : The absence of a pyridine ring and trifluoromethyl group distinguishes it from the target compound.
  • Physicochemical Properties :
    • Calculated XlogP: 2.8 (indicative of moderate lipophilicity) .
    • Polar Surface Area: 67.6 Ų (higher polarity due to oxadiazole and nitrile groups) .
  • Implications for Target Compound : The target’s -CF₃ group may increase lipophilicity (XlogP >3) compared to this analog, while the pyridine ring could reduce polarity.
2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile
  • Structure : Triazole-thio-methoxyphenyl core with acetonitrile .
  • Key Differences : The triazole-thioether linkage contrasts with the pyridyl-ketone framework of the target.
  • Synthesis : Utilizes acetonitrile as a solvent, suggesting similar reaction conditions might apply for the target compound’s synthesis .
  • Reactivity : The thioether group in this compound may confer nucleophilic reactivity, whereas the target’s nitrile group is more electrophilic.

Trifluoromethyl-Substituted Heterocycles

Benzimidazoles with Trifluoromethyl Groups
  • Structure : Electrochemically synthesized 2-(trifluoromethyl)benzimidazoles .
  • Key Differences : Benzimidazole vs. pyridine core; absence of nitrile group.
TAP Chromophores (e.g., 2-(4-(Trifluoromethyl)phenyl)-TAP41)
  • Structure : Bicyclic triazapentalene with -CF₃ substituents .
  • Applications : Used in optoelectronics due to strong fluorescence.
  • Implications for Target Compound : The target’s -CF₃ group may similarly enhance electron-withdrawing effects, but its nitrile group could enable divergent reactivity (e.g., cross-coupling reactions).

Chlorinated and Aromatic Derivatives

MMV688533 Malonate Salt
  • Structure : Benzamide with -CF₃ and ethynyl linkages .
  • Molecular Weight : 623.47 g/mol (free base: 519.41 g/mol).
  • Key Differences : Larger molecular weight and amide functionality compared to the target’s pyridyl-acetonitrile structure.
N-(Benzyloxy)-4-(Trifluoromethyl)benzamide
  • Structure : Benzamide with -CF₃ and benzyloxy groups .
  • Synthesis : Employs acetonitrile as a solvent, suggesting shared synthetic protocols for nitrile-containing compounds .

Property Comparison Table

Compound Name Core Structure Key Substituents XlogP Polar SA (Ų) Molecular Weight (g/mol)
Target Compound Pyridine -Cl, -CF₃, -O, -CH₂CN ~3.2* ~75* ~280*
2-{Oxadiazole-Pyrrole}acetonitrile Pyrrole-oxadiazole -Cl, -C₆H₃Cl 2.8 67.6 ~350
MMV688533 Malonate Salt Benzamide -CF₃, -C≡C- N/A N/A 623.47

*Estimated based on structural analogs.

Biological Activity

2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile (CAS Number: 124432-25-3) is a heterocyclic compound characterized by a pyridine ring with chloro and trifluoromethyl substitutions. Its molecular formula is C8H4ClF3N2O, and it has a molecular weight of approximately 236.58 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

Structural Characteristics

The unique structure of this compound includes:

  • Pyridine Ring : A common scaffold in biologically active molecules.
  • Chloro Group : Potentially enhances biological activity through electronic effects.
  • Trifluoromethyl Group : Known to act as a bioisostere, mimicking carboxylic acid functionalities, which can improve pharmacokinetic properties .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties in related compounds.
  • Enzyme Inhibition : Studies suggest that derivatives can inhibit specific enzymes, potentially leading to therapeutic applications in treating diseases like cancer and malaria .
  • CNS Activity : The compound shows promising characteristics for central nervous system (CNS) drug development due to its favorable lipophilicity and ability to penetrate the blood-brain barrier .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of pyridine derivatives, including this compound. Results indicated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of this compound on dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. The findings demonstrated that the compound effectively inhibits DHODH, highlighting its potential in anti-malarial drug development .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesBiological ActivityUnique Properties
3-Chloro-5-(trifluoromethyl)pyridineChloro and trifluoromethyl substitutionsModerate antimicrobialHigher volatility
4-Chloro-3-(trifluoromethyl)benzamideAromatic ring with similar substitutionsAnti-inflammatoryPotentially higher solubility
6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-oneQuinoline structure with trifluoromethylAntimicrobialEnhanced biological activity
6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-oneNitro substitution on quinolineCytotoxicity against cancer cellsIncreased reactivity

Q & A

Basic Research Questions

Q. What are the molecular characteristics and recommended analytical techniques for characterizing 2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile?

  • Molecular formula : C₈H₄ClF₃N₂, Molecular weight : 220.58 g/mol .
  • Key analytical methods :

  • LCMS : For purity assessment and mass confirmation (e.g., m/z 701 [M+H]+ observed in similar pyridyl-acetonitrile derivatives) .
  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients for purification and retention time analysis (e.g., 1.08 minutes under SQD-FA05 conditions) .
  • Single-crystal X-ray diffraction : Resolve structural ambiguities, particularly for derivatives with steric hindrance from trifluoromethyl groups .

Q. What synthetic routes are documented for preparing this compound?

  • Catalytic hydrogenation : Use palladium catalysts to reduce substituted 2-methyl cyanopyridyl precursors (e.g., 3-chloro-5-(trifluoromethyl)-pyridin-2-yl derivatives) under controlled H₂ pressure .
  • Multistep functionalization : Start with pyridine boronic esters (e.g., 4-chloro-6-(trifluoromethyl)pyrimidine) and perform Suzuki-Miyaura couplings, followed by nitrile group introduction via nucleophilic substitution .
  • Purification : Employ C18 reverse-phase chromatography (acetonitrile/water) to isolate high-purity products .

Advanced Research Questions

Q. How can researchers optimize the catalytic hydrogenation of 2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetonitrile to minimize dehalogenation side reactions?

  • Catalyst selection : Use Pd/C or Pd(OAc)₂ with ligands (e.g., bis(trifluoromethyl)phenyl phosphine) to suppress undesired C-Cl bond cleavage .
  • Reaction conditions :

  • Maintain H₂ pressure ≤5 bar and temperatures <70°C to avoid over-reduction.
  • Monitor progress via LCMS to detect intermediates (e.g., 2-ethylamine derivatives) .
    • Solvent systems : Tetrahydrofuran (THF) or acetonitrile improves solubility and reduces side reactions compared to polar protic solvents .

Q. What strategies resolve contradictory reactivity data between the chloro and trifluoromethyl groups in cross-coupling reactions?

  • Competitive experiments : Compare reaction rates of the chloro and trifluoromethyl groups under identical conditions (e.g., using Buchwald-Hartwig amination or Ullman coupling) .
  • Computational modeling : Apply DFT calculations to evaluate electronic effects (e.g., electron-withdrawing trifluoromethyl groups may deactivate the pyridine ring toward electrophilic substitution) .
  • Isotopic labeling : Use ¹⁸O or deuterated analogs to trace reaction pathways and identify intermediates .

Q. How can the hydrolytic stability of this compound be evaluated under physiological conditions?

  • Accelerated stability studies :

  • Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours.
  • Analyze degradation products via LCMS and quantify residual parent compound .
    • Kinetic profiling : Determine half-life (t₁/₂) under simulated gastric/intestinal fluid conditions to assess suitability for in vivo studies .

Q. What methodologies are effective for derivatizing the nitrile group in this compound for biological target engagement studies?

  • Nitrile → amine conversion : Catalytic hydrogenation with Raney Ni or Rh/C produces primary amines for probe conjugation .
  • Click chemistry : Convert the nitrile to an azide via Staudinger reaction, then perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent tags .
  • Enzyme inhibition assays : Test derivatives (e.g., acetamide analogs) against kinase or protease targets, using SPR or fluorescence polarization for binding affinity measurements .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to study the cytotoxicity of this compound in cancer cell lines?

  • Cell line selection : Use panels with varying expression levels of pyridine-metabolizing enzymes (e.g., CYP3A4) to assess metabolic stability .
  • Dosing range : Test 0.1–100 µM concentrations, with triplicate wells for each dose.
  • Endpoint assays : Combine MTT (viability) and caspase-3/7 luminescence (apoptosis) assays to differentiate cytostatic vs. cytotoxic effects .

Q. What computational tools can predict the metabolic pathways of this compound?

  • Software : Use Schrödinger’s ADMET Predictor or StarDrop’s Metabolism Module to simulate Phase I/II metabolism (e.g., hydroxylation at the pyridyl ring or glutathione conjugation) .
  • Validation : Compare in silico predictions with in vitro microsomal incubation data (human liver microsomes + NADPH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile
Reactant of Route 2
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2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile

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